![molecular formula C16H18N8O B2408261 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1448130-73-1](/img/structure/B2408261.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in various studies . The synthesis process often involves the use of a scaffold replacement/ring cleavage strategy . The yield of the synthesis process can be quite high, with some reports indicating a yield of up to 80% .
Molecular Structure Analysis
The molecular structure of “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” is characterized by the presence of a triazolopyrimidine core, which is isoelectronic with that of purines . This core is attached to an ethyl group and a pyridin-3-ylmethylazetidine-3-carboxamide group .
Scientific Research Applications
- Researchers have investigated the antiproliferative properties of this compound against various human cancer cell lines. It’s essential to explore its efficacy in inhibiting cell growth and proliferation, potentially leading to novel cancer therapies .
- The compound has been evaluated as a potential inhibitor of USP28 (ubiquitin-specific protease 28). Specifically, compound 19 demonstrated potent inhibition of USP28, showing selectivity over USP7 and LSD1. Understanding its mechanism of action and specificity can contribute to drug development .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound, can serve as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Investigating its interaction with LSD1 and its potential impact on epigenetic regulation is crucial .
- Computational studies have identified key descriptors for this compound, which could aid in screening efficient and novel drugs. These descriptors provide insights into its pharmacological properties and potential therapeutic applications .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder procedure. Investigating its stability, reactivity, and potential applications in drug design is essential .
- The stereochemistry and relative configurations of synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the compound’s three-dimensional structure aids in predicting its interactions with biological targets .
Antiproliferative Activities
USP28 Inhibition
LSD1 Inhibition
Computational Predictions
Heterocyclic System Synthesis
Stereochemistry and Crystallography
Future Directions
The future directions for the research and development of “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” and similar compounds could involve further exploration of their potential applications in drug design . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, mechanisms of action, and safety profiles.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Result of Action
The compound’s action results in the inhibition of the proliferation and migration of cancer cells . Specifically, it has shown significant growth inhibitory effects on PC3 cells .
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIQPXKXSBSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
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